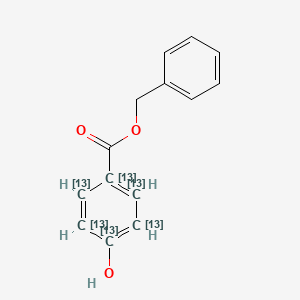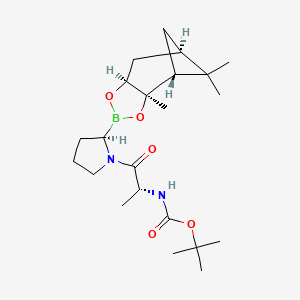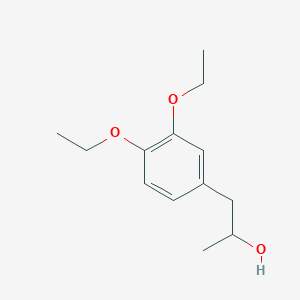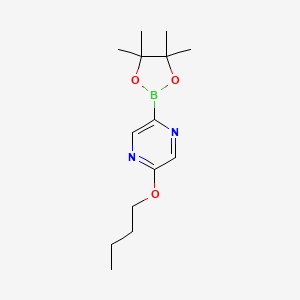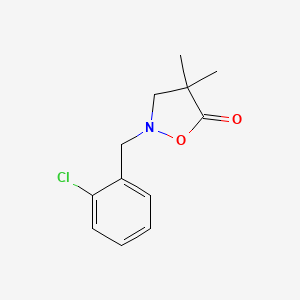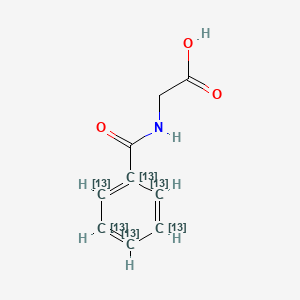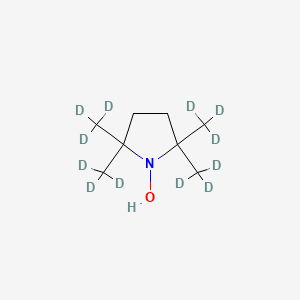
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of four trideuteriomethyl groups attached to the pyrrolidine ring, which makes it a deuterated analog of 1-hydroxy-2,2,5,5-tetramethylpyrrolidine. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trideuteriomethyl groups can undergo substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted pyrrolidine derivatives
Applications De Recherche Scientifique
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine: The non-deuterated analog of the compound.
2,2,5,5-Tetramethylpyrrolidine-1-oxyl (TEMPO): A stable free radical used in various chemical reactions.
3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl: A derivative used as a spin label in EPR spectroscopy.
Uniqueness
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. Additionally, the compound’s stability and reactivity are influenced by the deuterium atoms, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
155.30 g/mol |
Nom IUPAC |
1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-6-8(3,4)9(7)10/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3 |
Clé InChI |
FDFVVBKRHGRRFY-MGKWXGLJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(CCC(N1O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC1(CCC(N1O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


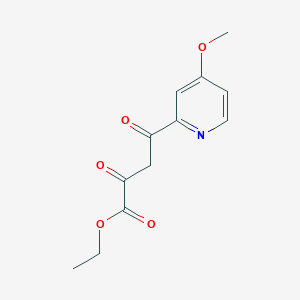


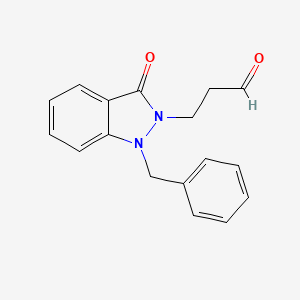
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
